Cas no 72548-79-9 (3-(Pyrrolidin-1-yl)benzoic acid)
3-(Pyrrolidin-1-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(Pyrrolidin-1-yl)benzoic acid
- 3-(1-Pyrrolidinyl)benzoic Acid
- 3-pyrrolidin-1-ylbenzoic acid
- 3-PYRROLIDIN-1-YL-BENZOIC ACID
- Benzoic acid,3-(1-pyrrolidinyl)-
- MLS000124101
- HRVWGEKZONYEMK-UHFFFAOYSA-N
- Benzoic acid, 3-(1-pyrrolidinyl)-
- SMR000013242
- 3-pyrrolidinylbenzoic acid
- ZERO/005081
- PubChem19568
- 3-pyrrolidinobenzoic acid
- ChemDiv2_002577
- 3-(1-Pyrrolidinyl)benzoicAcid
- cid_651721
- 1-(3-Carboxyphenyl)pyrrolidine
- BDBM55984
- HMS1376F03
- HMS2330I23
- MFC
- EN300-304155
- J-513098
- Z57352018
- AC-2828
- Benzoic acid, 3-(pyrrolidin-1-yl)-
- A866244
- AMY33038
- CHEMBL1588787
- SCHEMBL1517203
- MFCD03426724
- FT-0648048
- BB 0217861
- CS-0155284
- 72548-79-9
- SY003059
- AKOS000103045
- TS-02694
- 3-(pyrrolidin-1-yl)benzoicacid
- XCA54879
- DTXSID90349531
- BBL009665
- STK204988
-
- MDL: MFCD03426724
- Inchi: 1S/C11H13NO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H,13,14)
- InChI Key: HRVWGEKZONYEMK-UHFFFAOYSA-N
- SMILES: OC(C1=CC=CC(=C1)N1CCCC1)=O
Computed Properties
- Exact Mass: 191.09500
- Monoisotopic Mass: 191.094628657 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 40.5
- Molecular Weight: 191.23
Experimental Properties
- Color/Form: No data avaiable
- Density: No data available
- Melting Point: 215 °C
- Boiling Point: No data available
- Flash Point: No data available
- Refractive Index: 1.597
- PSA: 40.54000
- LogP: 2.05000
- Vapor Pressure: No data available
3-(Pyrrolidin-1-yl)benzoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: 41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
3-(Pyrrolidin-1-yl)benzoic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(Pyrrolidin-1-yl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 027564-250mg |
3-Pyrrolidin-1-yl-benzoic acid |
72548-79-9 | 95% | 250mg |
£24.00 | 2022-03-01 | |
| Fluorochem | 027564-1g |
3-Pyrrolidin-1-yl-benzoic acid |
72548-79-9 | 95% | 1g |
£58.00 | 2022-03-01 | |
| Fluorochem | 027564-5g |
3-Pyrrolidin-1-yl-benzoic acid |
72548-79-9 | 95% | 5g |
£185.00 | 2022-03-01 | |
| Fluorochem | 027564-10g |
3-Pyrrolidin-1-yl-benzoic acid |
72548-79-9 | 95% | 10g |
£323.00 | 2022-03-01 | |
| Chemenu | CM153706-5g |
3-Pyrrolidin-1-yl-benzoic acid |
72548-79-9 | 97% | 5g |
$209 | 2021-08-05 | |
| Chemenu | CM153706-10g |
3-Pyrrolidin-1-yl-benzoic acid |
72548-79-9 | 97% | 10g |
$367 | 2021-08-05 | |
| Ambeed | A255386-250mg |
3-(Pyrrolidin-1-yl)benzoic acid |
72548-79-9 | 95% | 250mg |
$35.0 | 2025-04-17 | |
| Ambeed | A255386-1g |
3-(Pyrrolidin-1-yl)benzoic acid |
72548-79-9 | 95% | 1g |
$81.0 | 2025-04-17 | |
| Ambeed | A255386-5g |
3-(Pyrrolidin-1-yl)benzoic acid |
72548-79-9 | 95% | 5g |
$278.0 | 2025-04-17 | |
| Chemenu | CM153706-1g |
3-Pyrrolidin-1-yl-benzoic acid |
72548-79-9 | 97% | 1g |
$*** | 2023-05-29 |
3-(Pyrrolidin-1-yl)benzoic acid Suppliers
3-(Pyrrolidin-1-yl)benzoic acid Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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2. Diterpenoids
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 3-(Pyrrolidin-1-yl)benzoic acid
Introduction to 3-(Pyrrolidin-1-yl)benzoic acid (CAS No. 72548-79-9)
3-(Pyrrolidin-1-yl)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 72548-79-9, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a benzoic acid core conjugated with a pyrrolidine moiety, has garnered considerable attention due to its versatile applications in drug discovery and molecular biology. The structural integration of these two pharmacophores imparts unique chemical and biological properties, making it a valuable scaffold for developing novel therapeutic agents.
The benzoic acid moiety is well-documented for its role in various biological processes, including antioxidant and anti-inflammatory activities. Its presence in 3-(Pyrrolidin-1-yl)benzoic acid contributes to the compound's potential as an intermediate in synthesizing bioactive molecules. On the other hand, the pyrrolidine ring is a common pharmacophore in medicinal chemistry, known for its ability to enhance binding affinity and metabolic stability. The combination of these features makes 3-(Pyrrolidin-1-yl)benzoic acid a promising candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of novel compounds with therapeutic potential. In this context, 3-(Pyrrolidin-1-yl)benzoic acid has been investigated for its potential role in modulating various biological pathways. Studies have highlighted its interaction with enzymes and receptors relevant to neurological disorders, cancer, and inflammatory diseases. The compound's ability to engage with multiple targets underscores its versatility as a lead molecule in drug development.
One of the most intriguing aspects of 3-(Pyrrolidin-1-yl)benzoic acid is its structural flexibility, which allows for modifications that can fine-tune its pharmacological properties. Researchers have explored derivatives of this compound, incorporating additional functional groups to enhance specific biological activities. For instance, modifications at the pyrrolidine ring have been shown to influence binding affinity and selectivity, while alterations at the benzoic acid moiety can modulate metabolic stability and bioavailability.
The synthesis of 3-(Pyrrolidin-1-yl)benzoic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the benzoic-pyrrolidine core efficiently. These techniques not only improve yield but also enable the introduction of structural diversity, facilitating the discovery of more potent analogs.
In vitro studies have demonstrated that 3-(Pyrrolidin-1-yl)benzoic acid exhibits promising activities against several disease-related targets. For example, research has indicated its potential as an inhibitor of enzymes involved in cancer progression, such as kinases and proteases. Additionally, preliminary data suggest that this compound may possess anti-inflammatory properties by modulating cytokine production and immune cell signaling pathways. These findings have sparked interest in further investigating 3-(Pyrrolidin-1-yl)benzoic acid as a candidate for therapeutic intervention.
The growing body of evidence supporting the biological relevance of 3-(Pyrrolidin-1-yl)benzoic acid has prompted researchers to explore its potential in preclinical models. Animal studies have begun to elucidate its pharmacokinetic profile and safety profile, providing crucial insights into its suitability for clinical development. These studies are essential for understanding how the compound behaves within a living system and identifying any potential adverse effects before human trials are initiated.
From a computational perspective, virtual screening techniques have been instrumental in identifying 3-(Pyrrolidin-1-yl)benzoic acid as a lead compound. By leveraging large databases of chemical structures and biological targets, researchers can predict interactions between 3-(Pyrrolidin-1-yl)benzoic acid and potential drug targets with high accuracy. This approach has accelerated the drug discovery process by narrowing down candidates that warrant further experimental validation.
The future direction of research on 3-(Pyrrolidin-1-yl)benzoic acid includes optimizing its chemical structure for improved efficacy and reduced toxicity. Techniques such as structure-based drug design (SBDD) and fragment-based drug design (FBDD) are being employed to refine the compound's pharmacophore. Additionally, exploring new synthetic routes that enhance scalability will be crucial for transitioning promising candidates into clinical development.
In conclusion,3-(Pyrrolidin-1-yl)benzoic acid (CAS No. 72548-79-9) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its integration of a benzoic acid moiety with a pyrrolidine ring provides a versatile scaffold for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound,3-(Pyrrolidin-1-y|benzoi)c aci| will undoubtedly play an important role in shaping the future of medicinal chemistry.
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